Fibleucinoside

Description

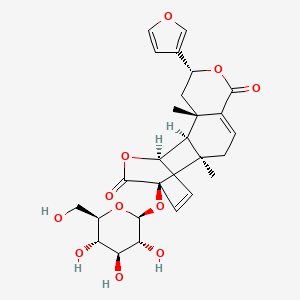

Structure

2D Structure

3D Structure

Properties

CAS No. |

102926-02-3 |

|---|---|

Molecular Formula |

C26H30O11 |

Molecular Weight |

518.515 |

InChI |

InChI=1S/C26H30O11/c1-24-9-15(12-5-8-33-11-12)34-21(31)13(24)3-6-25(2)20(24)14-4-7-26(25,23(32)36-14)37-22-19(30)18(29)17(28)16(10-27)35-22/h3-5,7-8,11,14-20,22,27-30H,6,9-10H2,1-2H3/t14-,15-,16-,17-,18+,19-,20+,22+,24-,25-,26+/m1/s1 |

InChI Key |

CLMFOKCFOQCBFM-MDETZSQFSA-N |

SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Fibleucinoside

Botanical Sourcing and Extraction Methodologies of Fibleucinoside Precursors

Source Plant Identification and Authentication

This compound is primarily sourced from plants belonging to the Menispermaceae family. neist.res.in The most notable sources include Fibraurea tinctoria and Sphenocentrum jollyanum. neist.res.invnu.edu.vnresearchgate.net Fibraurea tinctoria, also known as yellow root, is a climbing plant found in several Asian countries, including China, Indonesia, Malaysia, and Thailand. mdpi.com It has a long history of use in traditional medicine. mdpi.com Sphenocentrum jollyanum, native to the tropical forest zones of West Africa, is another significant source of this compound precursors. researchgate.netresearchgate.net Authentication of these plant species is a critical first step in the isolation process, often involving macroscopic and microscopic examination, as well as chemical profiling to ensure the correct plant material is used.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Common Name | Geographical Distribution |

| Fibraurea tinctoria | Menispermaceae | Yellow Root | Asia (China, Indonesia, Malaysia, Thailand) mdpi.com |

| Sphenocentrum jollyanum | Menispermaceae | Red Medicine, Dog's Penis | West Africa researchgate.netresearchgate.net |

Systematic Extraction Techniques from Complex Plant Matrices

The extraction of this compound precursors from the complex matrices of Fibraurea tinctoria and Sphenocentrum jollyanum involves systematic and often multi-step processes. The initial step typically involves the use of organic solvents to extract a wide range of compounds from the plant material.

For Fibraurea tinctoria, the stems are a primary source for the isolation of this compound. vnu.edu.vnnih.gov A common method involves the extraction of the dried and powdered plant material with methanol (B129727). nih.govresearchgate.net This is often followed by a series of liquid-liquid partitioning steps using solvents of varying polarities, such as petroleum ether, chloroform, and water, to separate compounds based on their solubility. researchgate.net this compound, being a glycoside, tends to partition into the more polar fractions.

In the case of Sphenocentrum jollyanum, both the fruits and roots have been found to contain furanoditerpenes, including precursors to this compound. researchgate.net Methanol extraction is also a common starting point for this plant. researchgate.net The resulting crude extract is then subjected to further fractionation to isolate the desired compounds.

Advanced Chromatographic Purification Strategies for this compound

Following initial extraction and fractionation, advanced chromatographic techniques are essential for the purification of this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound. researchgate.net Reversed-phase HPLC, utilizing C18 columns, is frequently employed. polypeptide.com The mobile phase typically consists of a gradient system of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. polypeptide.com The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase, allowing for the isolation of this compound from other closely related compounds.

Preparative Chromatography Techniques and Optimizations

Before HPLC, preparative column chromatography is often used for the initial separation of the crude extract. Silica gel is a common stationary phase for this purpose. researchgate.net The extract is loaded onto the column and eluted with a solvent system of increasing polarity. This process allows for the separation of compounds into different fractions based on their affinity for the stationary phase. Fractions containing this compound are identified by thin-layer chromatography (TLC) and then pooled for further purification by HPLC. Optimization of the chromatographic conditions, including the choice of solvent system and gradient, is crucial for achieving high purity and yield of the final product.

Spectroscopic and Spectrometric Characterization of this compound Structure

The definitive structural elucidation of this compound relies on a combination of spectroscopic and spectrometric methods. researchgate.net These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Key spectroscopic data used for the characterization of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are fundamental for establishing the carbon skeleton and the placement of protons and functional groups. medistra.ac.id

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental formula. medistra.ac.id

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. medistra.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can help to identify chromophores. medistra.ac.id

The combined interpretation of these data allows for the unambiguous assignment of the complete chemical structure of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings |

| ¹H NMR | Provides information on the chemical environment of each proton. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| HRMS | Confirms the molecular formula. |

| IR | Identifies functional groups like hydroxyls and carbonyls. medistra.ac.id |

| UV-Vis | Reveals information about the molecule's chromophores. medistra.ac.id |

Biosynthesis and Biotransformation Pathways of Fibleucinoside

Proposed Biosynthetic Routes for Furanoditerpene Glycosides

The biosynthesis of furanoditerpene glycosides begins with the common C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic transformations.

The initial step in diterpenoid biosynthesis involves the cyclization of GGPP. This process is primarily mediated by diterpene synthases (diTPSs), which are categorized into class I and class II enzymes. Class II diTPSs convert GGPP into bicyclic prenyl pyrophosphate intermediates with distinct stereochemistry and oxygenation patterns. These intermediates are then acted upon by class I diTPSs, which facilitate dephosphorylation, cyclization, and rearrangement to generate various diterpenoid scaffolds. Acid catalysis can also play a role in GGPP cyclization, leading to different carbocation intermediates and subsequent diterpene skeletons. The diversity of diterpene skeletons arises from the specific mechanisms employed by these terpene synthases.

Following the formation of the basic diterpenoid skeleton, further modifications occur to produce the furanoditerpene aglycone. Cytochrome P450 monooxygenases (P450s) are key enzymes in this stage, catalyzing the functional decoration of diterpene scaffolds. Specifically, P450s are responsible for introducing the furan (B31954) ring, often through hydroxylation and subsequent cyclization reactions. For instance, studies on switchgrass (Panicum virgatum) have identified a group of P450s (CYP71Z25–CYP71Z29) that catalyze furan ring addition directly to diterpene alcohol intermediates derived from class II diterpene synthase products, bypassing the typical involvement of class I diTPSs in this process. Other enzymes, such as 2-oxoglutarate-dependent dioxygenases (2-ODDs), also contribute to oxidation and rearrangement reactions in diterpenoid metabolism.

The final step in the formation of furanoditerpene glycosides involves the attachment of a sugar moiety, typically glucose, to the aglycone. This process is catalyzed by glycosyltransferases (GTs), a large family of enzymes in plants. Specifically, UDP-dependent glycosyltransferases (UGTs), belonging to the GT1 family, utilize activated sugar donors, most commonly UDP-glucose, to transfer sugar residues to acceptor molecules. These enzymes exhibit scaffold selectivity, meaning they preferentially glycosylate specific diterpene structures or positions on the aglycone. For example, in Andrographis paniculata, a UGT (ApUGT12/UGT86C11) was identified that catalyzes the C19-O-glucosylation of labdane (B1241275) diterpenes with strict scaffold selectivity. The precise mechanism involves the recognition of both the UDP-sugar donor, often mediated by a conserved plant secondary product glycosyltransferase (PSPG) motif in the C-terminus, and the diterpene aglycone acceptor. Glycosylation can enhance the bioavailability and biological activity of diterpenoids.

Investigation of Fibleucinoside Biotransformation in Biological Systems

The biotransformation of this compound involves its metabolism within biological systems, leading to the formation of various metabolites.

The identification and characterization of metabolites are crucial for understanding the fate of a compound in a biological system. While specific studies on this compound metabolites are not detailed in the provided search results, the general principles of metabolite identification apply. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed to detect, identify, and characterize metabolites by analyzing their mass, fragmentation patterns, and chromatographic behavior, often by comparison with authentic standards or through database matching. Biotransformation can involve various enzymatic modifications, including hydroxylation, demethylation, and conjugation (e.g., glucuronidation or sulfation).

The catabolism of this compound would involve enzymatic systems that break down the molecule. Glycoside hydrolases (glycosidases) are enzymes responsible for cleaving glycosidic bonds, releasing the sugar moiety and the aglycone. These enzymes can be specific for particular glycosidic linkages (e.g., α or β) and may act in an exo- or endo-fashion on the substrate. Other enzyme families, such as cytochrome P450s, can also be involved in the catabolism or further modification of diterpenoids through oxidation reactions. The specific pathways and enzymes involved in this compound catabolism would depend on the biological system in which it is present.

Compound List:

this compound

Geranylgeranyl pyrophosphate (GGPP)

Diterpenes

Furanoditerpenoids

Labdane diterpenoids

Andrograpanin

Neoandrographolide

14-deoxy-11,12-didehydroandrographolide (B31429)

Andrographolide

UDP-glucose

Tylactone

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Cotylenol

Cotylenin

Fusicoccin

Palmatine

Jatrorrhizine

Columbamine

Stepharanine

Dihydroberberine

Berberrubine

Thalifendine

Demethyleneberberine

Jatrorrhizine 3-sulfate

Demethyleneberberine 2-sulfate

Thalifendine 10-sulfate

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Linalool

Nerolidol

Steviol

Mogroside V

Mogrol

Flavonoids

Flavanones

Isoflavones

Flavones

Anthocyanidins

Phenolic acids

Alkaloids

Phenols

Isoprenoids

Isopentenyl diphosphate (B83284)

Dimethylallyl diphosphate

Geranyl diphosphate (GPP)

Farnesyl diphosphate (FPP)

Geranylfarnesyl diphosphate (GFPP)

Farnesylfarnesyl diphosphate

Triterpenes

Triterpenoid glycosides

Monoterpenes

Sesquiterpenes

Hemicellulose

Cellulose

Lignin

Starch

Glycogen

Lipids

Phospholipids

Galactolipids

Linoleic acid (LA)

α-linolenic acid (ALA)

9-hydroperoxyoctadecadi(tri)enoic acids

13-hydroperoxyoctadecadi(tri)enoic acids

Phytooxylipins

Green leaf volatiles (GLVs)

Aldehydes

Alcohols

Esters

Maltose

Glucose

Cellobiose

Lignocellulose

Cyclopamine

Tylosin

Tylactone

Juvenimicins

Brassicosides

Cotylenin

Fusicoccin

Amylase

Cellulase

Endoglucanase

Exoglucanase

β-glucosidase

Xylanase

Lipoxygenase

Hydroperoxide lyase

Amyloglucosidase

Glycoside hydrolase

Glycosidase

Neuraminidase

Lysozyme

Chitinase

Sucrase

Maltase

Hyaluronidase

Taka Amylase-A

Oligosaccharides

Dextrans

Maltooligosaccharide-forming amylases (MFAs)

β-Amylases

Endocellulases

Cellulosome

2-oxoglutarate-dependent dioxygenases (2-ODDs)

CYP71Z25

CYP71Z26

CYP71Z27

CYP71Z28

CYP71Z29

ApUGT12

UGT86C11

UGT74

OsCGT

ZmUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation

C–C bond formation

C–N bond formation

Dealkylation

Fluorinase

Fluoroacetyl coenzyme A thioesterases

Aldolases

Transaminases

Reductive aminases

Purine nucleoside phosphorylases

Polyketide synthases

Fluoroacetate dehalogenases

Tyrosine phenol-lyases

Fluorinases

Multienzyme system

7-hydroxy-19-hydroxy-HTA (19-OH-HTA)

Hordedane diterpenoid phytoalexins

Bipolaris sorokiniana

Fusarium graminearum

Barley

Wheat

Maize

Rice

Switchgrass

Kalmegh

Andrographis paniculata

Tinospora crispa

Veratrum californicum

Streptomyces fradiae

Phomopsis amygdali

Cladosporium sp. 501-7W

Pseudocercospora fijiensis

Coptis chinensis

Berberis baluchistanica

Berberis vulgaris L.

Arabidopsis

Saccharomyces cerevisiae

Bacillus cereus WQ9-2

Aspergillus brasiliensis

Panicum virgatum

CYP71 clan

CYP71Z25–CYP71Z29

PvCPS2

PvCPS1

ApCPS2

UGT12

UGT86C11

UGT74

OsUGT708A6

ZmCGT1

CYP90B27

CYP90G1

CYP94N1

PKS modules

SfmC

7-O-glycosyltransferase

O-glycosyltransferases

C-glucosyltransferases

C/O-glycosyl flavones

Flavonol

Isoflavone

Flavone

Flavanomarein

Flavanone

Flavanone, 5,7-dihydroxy-6-methoxy-

Flavanthrin

Flavaspidic acid

Flavesone

Flavidin

Flavidinin

Flavocannabiside

Flavochrome

Fisetin

Fisetin tetramethyl ether

Fisetinidol

Fisetinidol-4alpha-ol

Flabelliformine

Flaccidin

Flaccidine

Flacourtin

Filicinoside B

Filicic acid BBB

Filicic acid

Filicanone

Filicene

Filicenal

Filic-3-ene

Filfiline

Ficaprenol 12

Ficaprenol 11

Ficaprenol 10

Fibraurinoside

Fibraurin

Fibralactone

this compound

Fibrauretinoside A

Epifibrauretinoside A

Fibrauretin A

Chasmanthin

Amritosides A, B, C and D

Tinocrisposide

Crispene A, B, C, D

Tinospora crispa

Plecorin

Plectranthus

Abietane

Clerodane

Limonoid

Triterpene

Triterpenoid

Steroidal alkaloid

Steroidal saponin

Cyclopamine

Tanshinone

Triptolide

Paclitaxel

Ginkgolides

Isopimaric acid

Isopimaradiene

Zealexins

Kauralexins

Hordatine A

Hordatine B

Gramine

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Methoxychalcones

Tyramine

Furanoid diterpenes

Clerodane diterpenes

Olefinic bond

Aglycone

Glycone

Glycosidic bond

Monosaccharide

Oligosaccharide

Polysaccharide

UDP-sugar

GDP-Fuc

CMP-Sia

Dolichol-phosphate

Undecaprenyl-phosphate

Dolichol-linked oligosaccharide

Oligosaccharyltransferase

Ceramide

Glycolipid

Glycoprotein

N-glycosylation

O-glycosylation

C-glycosylation

O-methyltransferase

Acyltransferases

Methyltransferases

Glucuronidation

Sulfation

Methylation

Dehydration

Hydroxylation

Carboxylation

Lactonization

Dehydrogenation

Epoxidation